

Phenmedipham-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenmedipham-d3

Cat. No.: B15622560

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An in-depth examination of the properties, mechanism of action, metabolic pathways, and analytical protocols for **Phenmedipham-d3**, a deuterated analog of the herbicide Phenmedipham. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Phenmedipham-d3 is the deuterated form of Phenmedipham, a selective post-emergence herbicide used to control broadleaf weeds. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative analysis of Phenmedipham in various matrices, providing higher accuracy in techniques like mass spectrometry. While the core biological and chemical properties are dictated by the parent compound, this guide will focus on the technical data relevant to both Phenmedipham and its deuterated analog.

Core Properties and Data

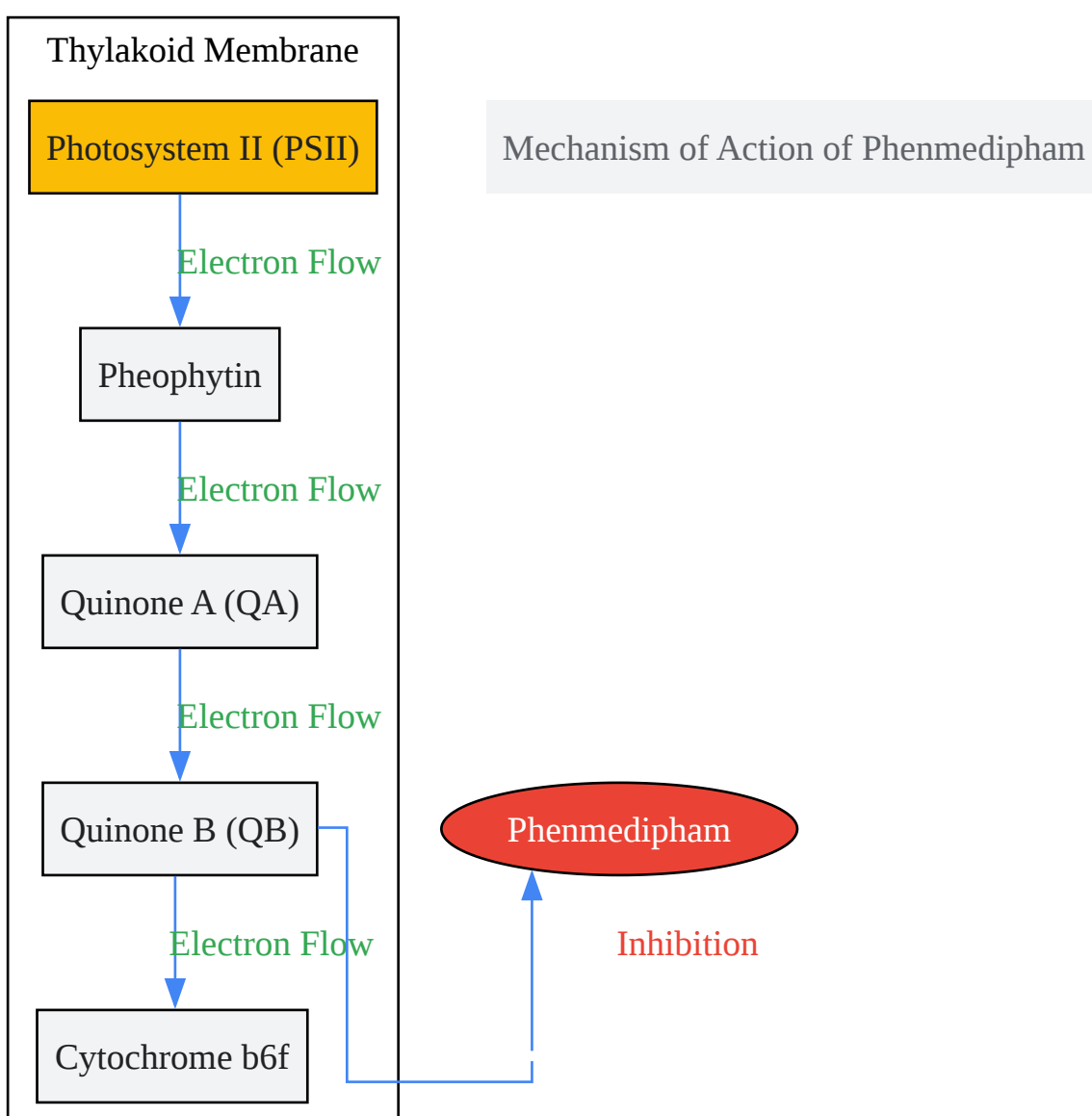
Quantitative data for **Phenmedipham-d3** is summarized in the table below, providing a quick reference for its fundamental physicochemical properties.

Property	Value	Citation(s)
CAS Number	1773497-41-8	[1]
Molecular Weight	303.33 g/mol	[1]
Molecular Formula	C ₁₆ H ₁₃ D ₃ N ₂ O ₄	[1]

Mechanism of Action: Inhibition of Photosynthesis

Phenmedipham's primary mode of action as a herbicide is the inhibition of photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

By binding to the D1 protein of the PSII complex, Phenmedipham blocks the electron flow from quinone A (Q_A) to quinone B (Q_B). This disruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death.^{[2][3][4][5]}



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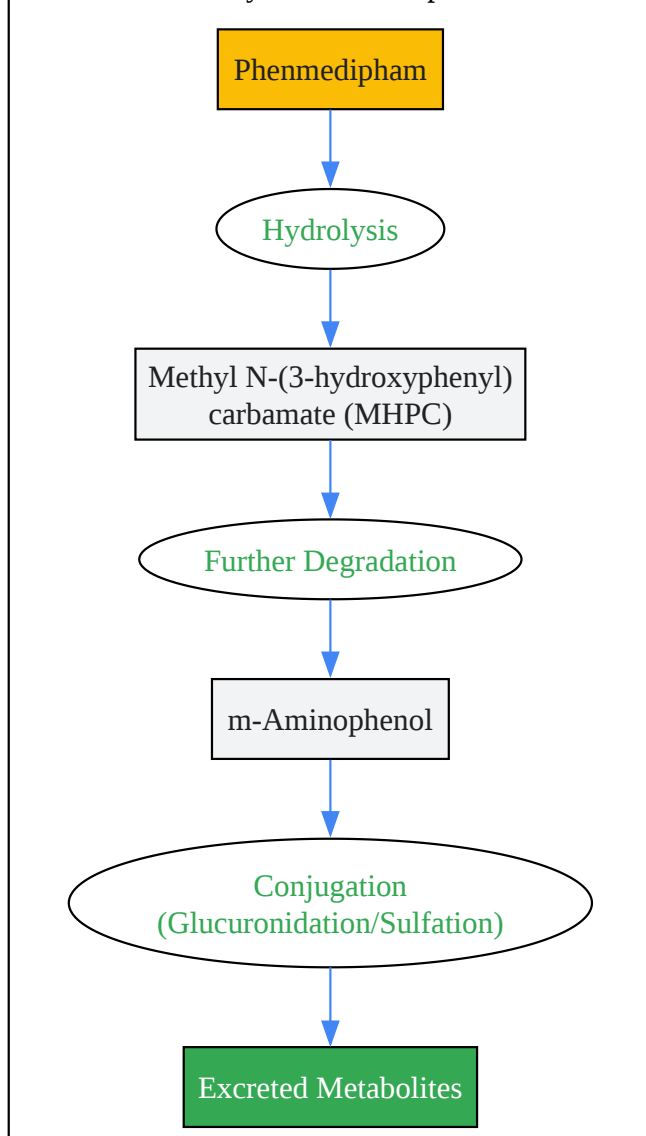
Caption: Inhibition of electron transport in Photosystem II by Phenmedipham.

Metabolic Pathways

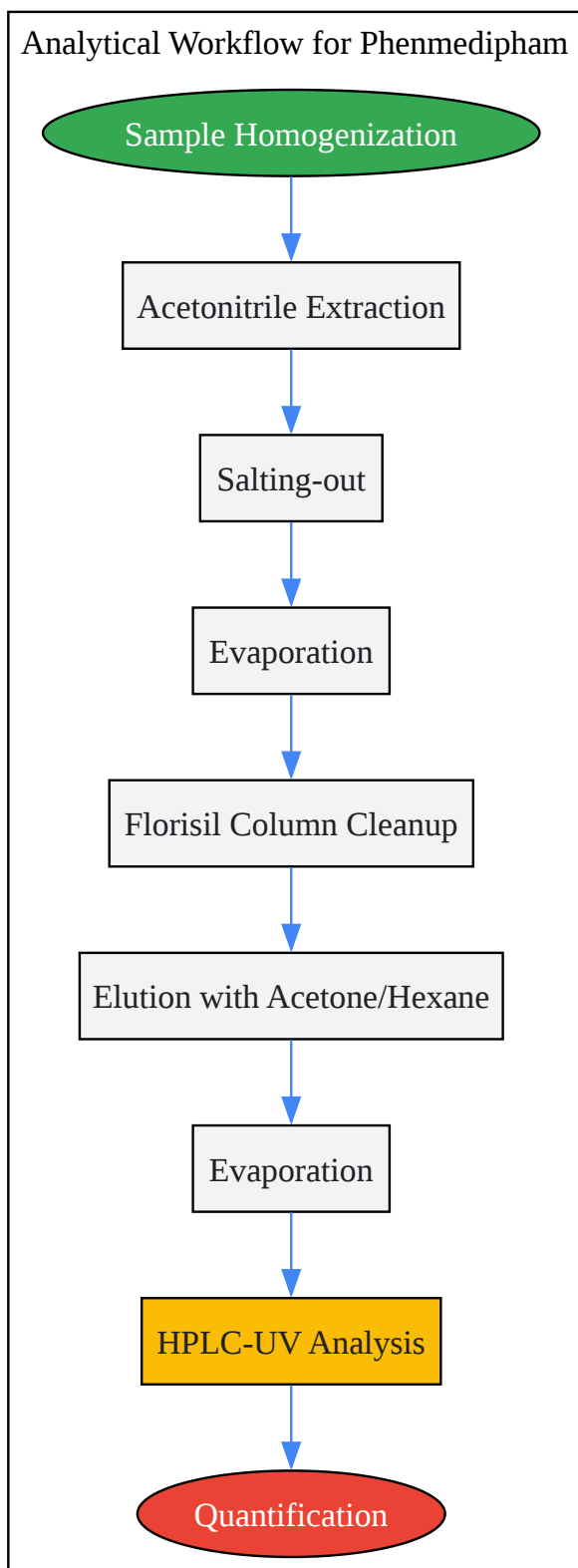
The metabolism of Phenmedipham has been studied in both plants and animals. The primary routes of metabolism involve hydrolysis and hydroxylation, followed by conjugation to facilitate excretion.

In tolerant plants like sugar beets, Phenmedipham is rapidly metabolized through hydroxylation and subsequent glycosylation, rendering it non-toxic to the plant.^{[6][7]} In animals, such as rats, Phenmedipham is readily absorbed and metabolized. The main metabolic pathway involves hydrolysis to methyl N-(3-hydroxyphenyl) carbamate (MHPC), which is further degraded to m-aminophenol. These metabolites are then conjugated with glucuronic acid or sulfate before excretion, primarily in the urine.^[1]

Metabolic Pathway of Phenmedipham in Animals



Animal metabolism of Phenmedipham.



HPLC-UV analytical workflow.

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References

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